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molecular formula C6H7NO2 B1266104 2-Aminoresorcinol CAS No. 3163-15-3

2-Aminoresorcinol

Cat. No. B1266104
M. Wt: 125.13 g/mol
InChI Key: JEPCLNGRAIMPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889727B2

Procedure details

465 mg of 2-nitroresorcinol was dissolved in 9.3 ml of ethanol, and 230 mg of 10% palladium/carbon was added, and stirred under hydrogen atmosphere at room temperature for 1 hour. After the insoluble matter was filtered off, solvent was distilled off under reduced pressure to yield 338.5 mg of the title compound.
Quantity
465 mg
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
solvent
Reaction Step One
Quantity
230 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:5]=1[OH:6])([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:5]=1[OH:6]

Inputs

Step One
Name
Quantity
465 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(O)C=CC=C1O
Name
Quantity
9.3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
230 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under hydrogen atmosphere at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the insoluble matter was filtered off
DISTILLATION
Type
DISTILLATION
Details
solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=CC=C1O)O
Measurements
Type Value Analysis
AMOUNT: MASS 338.5 mg
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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